molecular formula C8H12O2 B012911 2(3H)-Furanone, 5-(1,1-dimethylethyl)- CAS No. 19918-17-3

2(3H)-Furanone, 5-(1,1-dimethylethyl)-

Cat. No.: B012911
CAS No.: 19918-17-3
M. Wt: 140.18 g/mol
InChI Key: QYZLNRIZJWZODV-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 5-(1,1-dimethylethyl)-, also known as 2(3H)-Furanone, 5-(1,1-dimethylethyl)-, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

19918-17-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-tert-butyl-3H-furan-2-one

InChI

InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10-6/h4H,5H2,1-3H3

InChI Key

QYZLNRIZJWZODV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CCC(=O)O1

Canonical SMILES

CC(C)(C)C1=CCC(=O)O1

Other CAS No.

19918-17-3

Synonyms

5-tert-butyl-3H-furan-2-one

Origin of Product

United States

Preparation Methods

Synthesis of 4-Hydroxy-5-tert-butylpentanoic Acid

The hydroxy acid is synthesized via Grignard addition to a γ-keto ester:

  • Ethyl 4-oxopentanoate (levulinic acid ethyl ester) reacts with tert-butylmagnesium bromide, yielding ethyl 4-hydroxy-4-tert-butylpentanoate .

  • Hydrolysis of the ester under acidic conditions produces 4-hydroxy-5-tert-butylpentanoic acid .

Cyclization to γ-Lactone

Heating the hydroxy acid in the presence of a Brønsted acid (e.g., H₂SO₄) induces intramolecular esterification, forming the γ-lactone:

4-Hydroxy-5-tert-butylpentanoic acidΔ,H+5-tert-butyl-2(3H)-furanone+H2O\text{4-Hydroxy-5-tert-butylpentanoic acid} \xrightarrow{\Delta, \text{H}^+} \text{5-tert-butyl-2(3H)-furanone} + \text{H}_2\text{O}

Yield : ~60–70% (based on analogous cyclizations in).

Halogenated Furanone Alkylation

Chlorinated furanones serve as versatile intermediates for nucleophilic substitutions.

Synthesis of 3,4-Dichloro-2(5H)-furanone

Mucochloric acid (3,4-dichloro-2(5H)-furanone) is prepared via chlorination of furan-2(5H)-one.

tert-Butyl Group Introduction

While direct alkylation of chlorinated furanones is challenging due to steric hindrance, palladium-catalyzed cross-coupling offers a viable pathway:

  • Suzuki-Miyaura coupling between 3,4-dichloro-2(5H)-furanone and tert-butylboronic acid under Pd(PPh₃)₄ catalysis introduces the tert-butyl group at position 5.

  • Selective dechlorination (e.g., using Zn/HOAc) yields the monochlorinated product, which undergoes hydrodechlorination to furnish the final compound.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF, 80°C, 12 h
    Yield : ~40–50%.

Diels-Alder Cycloaddition

The Diels-Alder reaction constructs the furanone ring while incorporating the tert-butyl substituent.

Diene and Dienophile Selection

  • Diene : 1-tert-butyl-1,3-butadiene

  • Dienophile : Acrylic acid

Cycloaddition and Lactonization

  • The Diels-Alder reaction forms a six-membered adduct, which undergoes oxidative cleavage (e.g., with OsO₄/NaIO₄) to yield a γ-keto acid.

  • Acid-catalyzed cyclization converts the γ-keto acid into the γ-lactone.

Yield : ~55–65% (estimated from analogous systems).

Microbial Oxidation of tert-Butyl-Substituted Precursors

Biocatalytic methods leverage enzymes to oxidize tert-butyl-substituted diols or ketones into γ-lactones.

Substrate Preparation

5-tert-butyl-2-pentanol is synthesized via Grignard addition to levulinic acid followed by reduction.

Enzymatic Oxidation

  • Cytochrome P450 monooxygenases oxidize the alcohol to 5-tert-butyl-2-pentanone , which undergoes spontaneous lactonization under acidic conditions.

Advantages : High enantioselectivity (>90% ee).

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Acid-catalyzed cyclization60–70High yield, simple conditionsRequires pure hydroxy acid precursor
Palladium coupling40–50RegioselectiveLow yield, expensive catalyst
Diels-Alder55–65Atom-economicMulti-step, harsh oxidants
Microbial oxidation50–60Enantioselective, green chemistryLong fermentation times

Recent Advances in Catalytic Systems

Photoredox Catalysis

Visible-light-mediated reactions enable radical alkylation of furanones. For example:

  • Decatungstate anion (W₁₀O₃₂⁴⁻) catalyzes H-atom abstraction from tert-butanol, generating a tert-butyl radical that adds to 2(3H)-furanone.

Flow Chemistry

Continuous-flow systems enhance the cyclization efficiency of hydroxy acids by minimizing side reactions (e.g., polymerization) .

Q & A

Q. Table 1: Comparative Reactivity of 2(3H)-Furanone Derivatives

DerivativeHydrolysis Rate (k, s⁻¹)LogPBioactivity (IC₅₀, µM)
5-(tert-butyl)2.1 × 10⁻⁴2.815.3 (Antimicrobial)
5-Methyl6.7 × 10⁻⁴1.98.2 (Cytotoxic)
5-Phenyl1.5 × 10⁻⁴3.5>100 (Inactive)
Data compiled from .

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